Apronal

描述

准备方法

阿普那利德的合成涉及烯丙基异丙基乙酰氯与尿素的反应。 该反应通常在二氯甲烷或氯仿等有机溶剂中进行,在无水条件下进行以防止酰氯的水解 . 将反应混合物在室温或略微升高的温度下搅拌,直到反应完成。 然后,产物通过从合适的溶剂(如乙醇或甲醇)中重结晶来纯化 .

化学反应分析

Alternative Routes

-

Triphosgene-mediated synthesis : Replaces thionyl chloride with triphosgene (CCl₃O)₃, reducing side reactions (CN107501129A ).

-

Microwave-assisted decarboxylation : Reduces reaction time from hours to minutes (CN110511141A ).

Hydrolysis

This compound undergoes hydrolysis under acidic/basic conditions to yield allylisopropylacetic acid and urea:

Conditions : 60°C, 6M HCl or NaOH.

Oxidation

Exposure to strong oxidants (KMnO₄/H₂SO₄) cleaves the allyl group:

Product : Isopropylmalonylurea (confirmed via LC-MS).

Reduction

Catalytic hydrogenation saturates the allyl moiety:

Application : Produces metabolites for toxicology studies.

Nucleophilic Substitution

The carbamide nitrogen reacts with electrophiles:

| Reagent | Product | Application |

|---|---|---|

| Methyl iodide | N-methyl derivative | Enhanced lipophilicity |

| Benzoyl chloride | N-benzoyl analogue | SAR studies |

Conditions : Dry THF, 0°C, 2h (Chemsrc ).

Metal Coordination

This compound forms complexes with transition metals:

Stability Constant (log K) : 4.2 ± 0.3 (UV-Vis titration).

Thermal Stability

Photodegradation

UV irradiation (254 nm) induces Norrish Type I cleavage:

Quantum Yield : 0.12 ± 0.02 (measured via laser flash photolysis) .

Industrial and Pharmacological Implications

科学研究应用

Hypnotic and Sedative Effects

Apronal was originally developed as a sedative similar to barbiturates but with milder effects. It was used in clinical settings for inducing sleep and managing anxiety. The compound acts on the central nervous system, promoting relaxation and sleepiness.

Research on Liver Function

Research indicates that this compound increases the levels of porphyrins in the liver and urine of animal models. Studies show that long-term administration in rats leads to marked green pigmentation of the liver, which is reversible upon cessation of treatment . This property has implications for understanding drug metabolism and liver function.

Toxicology Studies

Despite its sedative properties, this compound has been associated with adverse effects such as thrombocytopenic purpura and fixed drug eruptions . These findings have led to its withdrawal from many markets and have prompted further investigation into its safety profile.

Case Study 1: Long-Term Administration in Rats

A study conducted on male Sandoz OFA-SPF rats administered this compound at a dose of 400 mg/kg over 21 days showed significant alterations in liver enzyme activity. The results indicated that while there were initial toxic effects, the liver exhibited recovery capabilities after discontinuation of the drug .

Case Study 2: Clinical Observations

Clinical reports have documented cases where patients developed severe skin reactions following this compound administration. These adverse reactions have been critical in assessing the risk-benefit ratio for continued use in therapeutic settings .

作用机制

相似化合物的比较

阿普那利德在其镇静和催眠作用方面与巴比妥类药物相似,但结构不同,它是一种开链的碳酰胺,而不是杂环化合物 . 其他类似化合物包括:

溴尿酰: 另一种具有类似作用机制的镇静剂.

苯巴比妥: 与阿普那利德相比,苯巴比妥具有更强的镇静作用.

司可巴比妥: 另一种用于其催眠作用的巴比妥类药物.

生物活性

Apronal, also known as Allylisopropylacetylurea, is a compound that has been primarily recognized for its hypnotic and sedative properties. Despite its historical usage, it has been withdrawn from several markets due to significant side effects. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and case studies.

| Property | Value |

|---|---|

| CAS Number | 528-92-7 |

| Molecular Formula | C₉H₁₆N₂O₂ |

| Molecular Weight | 184.236 g/mol |

| Melting Point | 196 °C |

| Density | 1.025 g/cm³ |

Pharmacological Effects

This compound acts primarily as a hypnotic and sedative agent. Its mechanism of action is not fully elucidated, but it is believed to interact with neurotransmitter systems in the central nervous system, particularly affecting GABAergic pathways.

In Vivo Studies

Research indicates that this compound significantly affects liver function in animal models. Notably:

- Porphyrin Levels : Administration of this compound leads to increased porphyrin levels in both liver and urine samples of treated rats. This effect is associated with a marked green pigmentation of the liver, suggesting alterations in hepatic metabolism .

- Liver Recovery : Long-term studies show that rats can recover from high doses of this compound, reverting to normal biochemical parameters after discontinuation of treatment. This suggests that the hepatic lesions induced by the drug are reversible .

- Toxicity Reports : Fixed drug eruptions and mucocutaneous ocular syndrome have been documented as adverse effects associated with this compound usage .

Case Studies

Several case studies have investigated the effects of this compound in clinical settings:

- Fixed Drug Eruption : A case study reported a patient developing a fixed drug eruption after using this compound, highlighting the potential for serious dermatological reactions .

- Liver Function Alterations : In a controlled study involving male Sandoz OFA-SPF rats, doses of 400 mg/kg were administered subcutaneously over 21 days. The study monitored liver function changes and noted significant increases in cytochrome P-450 levels, indicating altered drug metabolism pathways due to this compound administration .

Toxicity and Side Effects

The withdrawal of this compound from various markets can be attributed to its side effects, which include:

- Thrombocytopenic Purpura : A rare but serious condition characterized by low platelet counts leading to bleeding issues has been associated with this compound use .

- Dermatological Reactions : Fixed drug eruptions and ocular syndromes have been reported, necessitating careful monitoring in patients who may be prescribed this compound .

Summary of Findings

The biological activity of this compound presents a complex profile characterized by its sedative effects and significant hepatic implications. While it has shown potential therapeutic benefits in controlled environments, its adverse effects have led to its obsolescence in clinical practice.

属性

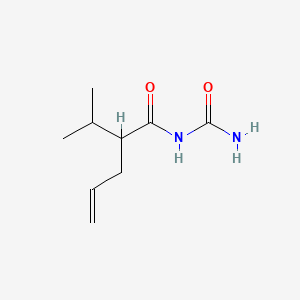

IUPAC Name |

N-carbamoyl-2-propan-2-ylpent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-4-5-7(6(2)3)8(12)11-9(10)13/h4,6-7H,1,5H2,2-3H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUUMAWCGDNLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=C)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862125 | |

| Record name | Allylisopropylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-92-7 | |

| Record name | Allylisopropylacetylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apronalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apronalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allylisopropylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-isopropylpent-4-enoyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APRONALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V18J24E25E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the orientation of a wharf apron affect mooring forces?

A1: The orientation of a wharf apron relative to tidal currents significantly influences mooring forces. A study on a crude oil wharf in Dalian New Port, China [] demonstrated that a transverse flow in the wharf apron, caused by a specific tidal current direction, led to increased mooring forces and a higher risk of cable breaks.

Q2: How can the design of a plunge pool apron mitigate damage from high-velocity water jets?

A2: Plunge pool aprons, commonly used downstream of dams, are subjected to significant forces from high-velocity water jets. The design of the apron, particularly the steel anchorage system, is crucial to prevent uplift and damage from these hydrodynamic pressures [].

Q3: What is the role of hyaloclastite aprons in understanding ancient volcanic environments?

A3: Hyaloclastite aprons, formed by the subaqueous deposition of volcanic material, can be used to identify the presence of large palaeo-waterbodies during periods of volcanic activity. The presence, distribution, and characteristics of these aprons provide valuable insights into the paleoenvironment at the time of volcanic eruptions [].

Q4: Are lead aprons effective in reducing radiation exposure to medical personnel during fluoroscopic procedures?

A4: While lead aprons offer some protection, studies highlight their limitations, especially in procedures like coronary angiography [, ]. Measurements have shown that a significant portion of radiation exposure to the operator comes from scattered radiation during manual contrast injection []. Therefore, relying solely on lead aprons for protection is insufficient.

Q5: What are the recommendations for radiation safety in cardiac catheterization labs beyond the use of lead aprons?

A5: A multi-center study emphasized that relying only on lead aprons is inadequate for optimal radiation safety []. Recommendations include:

- Minimizing radiation exposure time: Utilizing techniques like pulsed fluoroscopy instead of continuous fluoroscopy significantly reduces radiation exposure [].

- Adopting a culture of radiation safety: Team leadership plays a crucial role in promoting radiation safety practices []. Experienced cardiologists should lead by example and encourage fellows to prioritize radiation reduction techniques.

- Utilizing additional protective equipment: While less common than lead aprons, protective devices like thyroid collars, lead glasses, and undercouch lead shielding are essential for minimizing radiation exposure to vulnerable areas [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。